molecular formula C15H16O4 B13789101 2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)- CAS No. 73622-74-9

2-Propanol, 1-(4-hydroxyacetyl-1-naphthyloxy)-

Cat. No.: B13789101
CAS No.: 73622-74-9
M. Wt: 260.28 g/mol
InChI Key: DEVJBGWNDCATIL-UHFFFAOYSA-N
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Description

2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone is a chemical compound with the molecular formula C15H16O4. It is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and hydroxypropoxy groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone typically involves the reaction of 1-naphthol with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the hydroxypropoxy group on the naphthalene ring. The final product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone involves its interaction with various molecular targets. The hydroxy and hydroxypropoxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2-naphthaldehyde: Similar structure but lacks the hydroxypropoxy group.

    2-Hydroxy-1-naphthaldehyde: Similar structure but lacks the hydroxypropoxy group.

    4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the hydroxypropoxy group.

Uniqueness

2-Hydroxy-1-[4-(2-hydroxypropoxy)-1-naphthalenyl]ethanone is unique due to the presence of both hydroxy and hydroxypropoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

73622-74-9

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-hydroxy-1-[4-(2-hydroxypropoxy)naphthalen-1-yl]ethanone

InChI

InChI=1S/C15H16O4/c1-10(17)9-19-15-7-6-12(14(18)8-16)11-4-2-3-5-13(11)15/h2-7,10,16-17H,8-9H2,1H3

InChI Key

DEVJBGWNDCATIL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C2=CC=CC=C21)C(=O)CO)O

Origin of Product

United States

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